Zinc,bromo(6-ethoxy-6-oxohexyl)-
Description
Zinc,bromo(6-ethoxy-6-oxohexyl)- (CAS: 312693-01-9; ChemSpider ID: 28595590) is an organozinc compound with the molecular formula C₈H₁₅BrO₂Zn and an average molecular mass of 288.500 g/mol . Structurally, it consists of a zinc atom coordinated to a bromo group and a 6-ethoxy-6-oxohexyl chain, forming a cationic zinc(1+) complex paired with a bromide counterion. This compound is typically synthesized via reactions involving activated zinc powder and α-bromo esters under controlled conditions (e.g., temperatures below 20 °C in acetic acid or hydrochloric acid) to optimize yield and purity . It is commonly used as a reagent in organometallic coupling reactions due to its stability in tetrahydrofuran (THF) solutions .
Properties
Molecular Formula |
C8H15BrO2Zn |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
zinc;ethyl hexanoate;bromide |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZISDBYYELZLQGH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Reactivity Comparisons
Zinc,bromo(6-ethoxy-6-oxohexohexyl)- shares functional similarities with α-bromo esters and organometallic reagents but differs in metal coordination and substituent effects. Key comparisons include:
- Reactivity Differences: Unlike non-metallic α-bromo esters (e.g., PI-1 to PI-4), the zinc-bound bromo group in the target compound enhances its nucleophilicity, enabling selective alkylation in cross-coupling reactions . Compared to tributyltin hydride, which participates in radical chain reactions, the zinc complex operates via polar mechanisms, avoiding radical intermediates .
Lipophilicity and Bioactivity
QSAR studies on antiproliferative agents (e.g., chromenone derivatives) highlight the role of lipophilicity and hydrogen-bonding capacity (HBD/HBA) in biological activity . However, its zinc coordination may limit bioavailability compared to purely organic bromo compounds like 3-(6-bromohexyloxy)chromenone .
Toxicity and Environmental Considerations
This is attributed to the absence of aromatic ring interactions, which are linked to higher bioaccumulation risks . However, zinc residues may pose environmental concerns, necessitating controlled disposal protocols.
Data Tables
Table 1: Physicochemical Properties
| Property | Zinc,bromo(6-ethoxy-6-oxohexyl)- | α-Bromo Esters-Acetals | Tributyltin Hydride |
|---|---|---|---|
| Molecular Weight (g/mol) | 288.50 | 200–250 | 291.08 |
| LogP (Estimated) | 2.8–3.1 | 1.5–2.0 | 4.5 |
| Stability in THF | High | Moderate | Low |
| Primary Use | Organometallic reagent | Heterocycle precursor | Radical initiator |
Table 2: Bioactivity Comparison
| Compound | Antiproliferative IC₅₀ (HeLa Cells) | EGFR Inhibition (Binding Energy, kcal/mol) |
|---|---|---|
| Zinc,bromo(6-ethoxy-... | Not reported | Not applicable |
| 3-(6-Bromohexyloxy)chromenone | 12.5 µM | -9.70 (Compound H analog) |
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